molecular formula C13H11NO B12820628 Ethene;3-(furan-2-yl)benzonitrile

Ethene;3-(furan-2-yl)benzonitrile

Cat. No.: B12820628
M. Wt: 197.23 g/mol
InChI Key: KSEWKDBOICMXIB-UHFFFAOYSA-N
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Description

Ethene;3-(furan-2-yl)benzonitrile is a compound that combines the structural features of ethene, furan, and benzonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene;3-(furan-2-yl)benzonitrile typically involves the coupling of furan derivatives with benzonitrile under specific reaction conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-nitro furan with phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethene;3-(furan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Ethene;3-(furan-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethene;3-(furan-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The furan ring can participate in various biochemical pathways, while the nitrile group can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethene;3-(furan-2-yl)acrylate
  • Ethene;3-(furan-2-yl)propanoate
  • Ethene;3-(furan-2-yl)butanoate

Uniqueness

Ethene;3-(furan-2-yl)benzonitrile is unique due to the presence of the benzonitrile group, which imparts distinct chemical reactivity and potential biological activity compared to other furan derivatives. Its combination of ethene, furan, and benzonitrile moieties makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

ethene;3-(furan-2-yl)benzonitrile

InChI

InChI=1S/C11H7NO.C2H4/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;1-2/h1-7H;1-2H2

InChI Key

KSEWKDBOICMXIB-UHFFFAOYSA-N

Canonical SMILES

C=C.C1=CC(=CC(=C1)C2=CC=CO2)C#N

Origin of Product

United States

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